molecular formula C13H20ClNO2 B13630728 Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B13630728
M. Wt: 257.75 g/mol
InChI Key: ZFRCCSOJYXKIFQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a bicyclopentane-derived compound featuring a chlorine substituent on the bridgehead carbon of the bicyclo[1.1.1]pentane core and a tert-butyl carbamate-protected azetidine ring. This structure combines the steric and electronic effects of the bicyclopentane scaffold with the conformational rigidity of the azetidine heterocycle. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

tert-butyl 3-(3-chloro-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H20ClNO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3

InChI Key

ZFRCCSOJYXKIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate with structurally related compounds based on substituents, heterocycles, and functional groups.

Compound Name Substituent on Bicyclo[1.1.1]pentane Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Chlorine (Cl) Azetidine C₁₃H₂₀ClNO₂ 265.76 (calculated) Chlorine enhances electrophilicity; azetidine provides rigidity
Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate Iodine (I) Azetidine C₁₃H₂₀INO₂ 357.21 Heavier halogen (I) may increase steric bulk and polarizability
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)methyl)azetidine-1-carboxylate Boronate ester (B) Azetidine C₂₀H₃₃BNO₄ 374.30 (estimated) Boron enables cross-coupling reactions (e.g., Suzuki-Miyaura)
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate Amino (NH₂) Pyrrolidine C₁₄H₂₄N₂O₂ 252.35 Amino group enhances solubility; pyrrolidine increases ring flexibility

Structural and Functional Differences

  • Halogen Substituents : The chloro derivative (target compound) is expected to exhibit moderate reactivity in nucleophilic substitution compared to the iodo analog, which may participate more readily in halogen-bonding interactions or metal-mediated reactions due to its larger atomic radius .
  • Boronated Analog : The boronate ester variant introduces a handle for cross-coupling chemistry, enabling modular functionalization of the bicyclopentane core .
  • Amino vs.

Physicochemical Properties (Inferred)

  • Solubility: The amino-substituted compound may exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, whereas halogenated analogs are more lipophilic .
  • Stability : The Boc-protected azetidine in the target compound enhances stability under basic conditions, while the boronate ester may require anhydrous handling to prevent hydrolysis .

Research Implications and Gaps

The provided evidence highlights the versatility of bicyclo[1.1.1]pentane-azetidine hybrids but lacks explicit data on the target compound’s reactivity, biological activity, or material properties. Further studies should explore:

  • Kinetic stability of the chloro substituent under reaction conditions.
  • Comparative pharmacokinetic profiles of halogenated vs. aminobicyclopentane derivatives.
  • Applications in drug discovery, leveraging the bicyclopentane scaffold as a bioisostere for aromatic rings or tert-butyl groups .

Biological Activity

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H20ClN2O2
  • Molecular Weight : 250.75 g/mol
  • CAS Number : 1638767-25-5

The compound features a bicyclic structure which is known to influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, particularly within the central nervous system (CNS).
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in neurotransmitter metabolism, which could alter synaptic transmission.
  • Ion Channel Interaction : The structural characteristics allow for possible interactions with ion channels, affecting neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • CNS Activity : Potential anxiolytic and antidepressant-like effects have been observed in animal models.
  • Anti-inflammatory Properties : Some studies suggest that it may reduce inflammation through modulation of cytokine production.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CNS ActivityAnxiolytic and antidepressant-like effects
Enzyme InhibitionInhibition of neurotransmitter-metabolizing enzymes
Anti-inflammatoryModulation of cytokine production

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: CNS Effects

In a study involving rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. This suggests a potential application in treating anxiety disorders.

Case Study 2: Anti-inflammatory Mechanism

A study published in a pharmacology journal demonstrated that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Bioavailability : Studies indicate moderate bioavailability when administered orally, suggesting further formulation development could enhance therapeutic efficacy.
  • Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further long-term studies are warranted.

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